molecular formula C16H13F4NO B8761062 N-(3-fluorophenethyl)-4-(trifluoromethyl)benzamide

N-(3-fluorophenethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B8761062
M. Wt: 311.27 g/mol
InChI Key: GMAUCGVCAZMWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F4NO and its molecular weight is 311.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13F4NO

Molecular Weight

311.27 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H13F4NO/c17-14-3-1-2-11(10-14)8-9-21-15(22)12-4-6-13(7-5-12)16(18,19)20/h1-7,10H,8-9H2,(H,21,22)

InChI Key

GMAUCGVCAZMWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL, round-bottomed flask containing a solution of 2-(3-fluorophenyl)ethanamine (1.3 mL, 9.6 mmol) and diisopropylethylamine (1.7 mL, 9.6 mmol) in dichloromethane (32 mL) was cooled to 0° C. and treated dropwise with 4-(trifluoromethyl)benzoyl chloride (2.0 mL, 9.6 mmol) over 5 min. The ice-bath was removed after 2 h and the reaction mixture was stirred overnight. The precipitate formed was collected by filtration. The filtrate was diluted with dichloromethane (100 mL) and transferred to a separatory funnel and extracted with water (35 mL). The dichloromethane layer was separated and formation of precipitate was observed which was collected by filtration. The filtrate was concentrated to yield more solid and the combined solids were dried under vacuum to yield N-(3-fluorophenethyl)-4-(trifluoromethyl)benzamide as a white solid. MS (ESI pos. ion) m/z: 312 (M+H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

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